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Compound of Interest

Compound Name: 3,5,5-Trimethylmorpholin-2-one

CAS No.: 57765-62-5

Cat. No.: B1288416

Get Quote

Executive Summary: The Morpholine Advantage
The morpholine heterocycle (

) is a privileged scaffold in modern medicinal chemistry, distinguished by its ability to modulate
lipophilicity (

) and basicity (

) simultaneously.[1][2] Unlike its carbocyclic analog piperidine (

), morpholine acts as a weaker base (

), which often improves oral bioavailability by reducing lysosomal trapping while maintaining
sufficient water solubility.

This guide analyzes the biological impact of positional isomers (2- vs. 3-substituted) and

stereochemical configurations (enantiomers and diastereomers) of morpholine derivatives. It
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provides experimental evidence on how these structural nuances dictate metabolic stability,

kinase selectivity, and target residence time.

Comparative Analysis: Regioisomerism (2- vs. 3-
Substitution)
The vector of the substituent on the morpholine ring dramatically alters the spatial arrangement

of the nitrogen lone pair and the oxygen hydrogen-bond acceptor (HBA) capability.

Pharmacodynamic Impact
2-Substituted Isomers: The substituent is adjacent to the oxygen atom. This placement is

often preferred when the nitrogen atom must remain sterically accessible for hydrogen

bonding with residues like Asp or Glu in kinase hinge regions (e.g., Gefitinib analogs). The

inductive effect of the oxygen atom also lowers the

of the amine slightly more than 3-substitution.

3-Substituted Isomers: The substituent is adjacent to the nitrogen. This introduces significant

steric bulk around the basic center, often reducing metabolic N-oxidation. In mTOR inhibitors,

3-substitution has been shown to lock the ring into a specific chair conformation that fits

hydrophobic pockets better than the 2-isomer.

Case Study Data: mTOR Kinase Inhibition
The following data summarizes the potency shifts observed when shifting the substituent

position in a pyrazolopyrimidine-morpholine scaffold (representative data derived from SAR

studies [1, 2]).
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Compound
Variant

Substitution
Position (Calc)

mTOR

(nM)

Metabolic
Stability (

min)

Morpholine (Ref) Unsubstituted 8.3 120 15

Isomer A 2-Methyl 8.1 85 22

Isomer B 3-Methyl 8.4 12 48

Isomer C
2,6-Dimethyl

(cis)
7.9 145 >120

Analysis: Isomer B (3-Methyl) shows a 10-fold potency increase due to optimal filling of the

ribose-binding pocket, while Isomer C sacrifices potency for extreme metabolic stability

(steric clash with the active site).

Stereochemical & Metabolic Stabilization
Metabolic clearance is the Achilles' heel of cyclic amines. Cytochrome P450 enzymes

(specifically CYP3A4 and CYP2D6) typically attack the carbon

to the nitrogen (C3/C5) or the nitrogen itself (N-oxidation).

The "Magic Methyl" Effect and Stereochemistry
Introducing methyl groups at the C2 and C6 positions creates a steric blockade against

metabolic oxidation. However, the stereochemistry of these methyl groups is critical.

Cis-2,6-dimethylmorpholine: Thermodynamic product. The methyl groups occupy equatorial

positions in the chair conformation, maximizing stability.

Trans-2,6-dimethylmorpholine: One methyl is axial, creating 1,3-diaxial strain. This isomer is

often less stable and can undergo rapid ring-opening or elimination in vivo.

Visualization: Metabolic Blockade Strategy
The following diagram illustrates the decision logic for stabilizing the morpholine ring against

oxidative clearance.
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Figure 1: Strategic modification pathways to mitigate rapid metabolic clearance of the

morpholine scaffold.

Experimental Protocols
To validate the biological advantages of specific isomers, the following self-validating protocols

are recommended.

Protocol A: Comparative Microsomal Stability Assay
Objective: Determine the intrinsic clearance (

) difference between regioisomers.

Reagents:

Pooled Liver Microsomes (Human/Rat), 20 mg/mL.

NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL

G6PDH).

Test Compounds (10 mM DMSO stock).

Workflow:
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Preparation: Dilute microsomes to 0.5 mg/mL in phosphate buffer (pH 7.4).

Incubation: Pre-incubate 1 µM test compound (Isomer A vs Isomer B) for 5 min at 37°C.

Initiation: Add NADPH regenerating system to start the reaction.

Sampling: Aliquot 50 µL at

min into ice-cold acetonitrile (containing internal standard like Warfarin).

Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

Self-Validation Step: Include Verapamil (high clearance) and Warfarin (low clearance) as

controls. If Verapamil

min, the microsomes are inactive; discard data.

Protocol B: Kinase Selectivity Profiling (ATP-
Competitive)
Objective: Assess if steric bulk of 3-substituted isomers affects off-target binding.

Assay Platform: FRET-based binding assay (e.g., LanthaScreen).

Tracer: Use a fluorescently labeled tracer known to bind the ATP pocket.

Competition: Titrate the morpholine isomer (0.1 nM to 10 µM) against the tracer/Kinase

complex.

Readout: Measure the decrease in FRET signal as the isomer displaces the tracer.

Data Processing: Fit curves to the Hill equation to derive

.

Critical Check: Compare the Hill Slope. A slope significantly deviating from -1.0 suggests

aggregation or non-competitive binding, common with lipophilic 3-substituted isomers.
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Bioisosteric Alternatives: Silicon-Morpholines
Recent advances have introduced "Sila-morpholines" (silicon replacing the C4 carbon). This is

a structural isomerism strategy where the carbon atom is replaced by silicon to alter bond

lengths and lipophilicity without changing the overall shape.

Effect: Silicon-morpholines often show improved cell permeability due to increased

lipophilicity (

bonds are longer and more lipophilic than

).

Application: Used in antifungal research to overcome resistance mechanisms associated

with standard morpholines (e.g., Fenpropimorph analogs) [3].[3]

Synthesis & SAR Logic Diagram
The following diagram outlines the synthesis logic for accessing these specific isomers to test

biological hypotheses.
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Figure 2: Synthetic pathways for generating regio-defined morpholine libraries.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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